Product packaging for Benzofuran-5-ylmethanamine hydrochloride(Cat. No.:CAS No. 1881330-95-5)

Benzofuran-5-ylmethanamine hydrochloride

Cat. No.: B3034549
CAS No.: 1881330-95-5
M. Wt: 183.63
InChI Key: LFGRIVMDMJSOGI-UHFFFAOYSA-N
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Description

Evolution and Significance of the Benzofuran (B130515) Moiety as a Privileged Scaffold

The journey of the benzofuran moiety from a recurring motif in nature to a celebrated scaffold in synthetic chemistry is a testament to its remarkable chemical versatility and biological relevance. Initially identified in a variety of plant-derived natural products, the benzofuran core has been shown to be a key pharmacophore in compounds exhibiting a wide spectrum of biological effects, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. google.comorganic-chemistry.org This inherent bioactivity has propelled the benzofuran nucleus to the forefront of drug discovery and development, where it is frequently employed as a starting point for the creation of new therapeutic agents. nih.gov Its rigid, planar structure provides a well-defined three-dimensional arrangement for substituent groups, allowing for precise interactions with biological targets.

Contextualization of Benzofuran-5-ylmethanamine Hydrochloride within Benzofuran Chemistry

This compound represents a specific functionalization of the core benzofuran structure, featuring a methanamine hydrochloride group at the 5-position. This particular substitution pattern introduces a primary amine, a common functional group in many biologically active compounds, and enhances the compound's solubility in aqueous media due to the hydrochloride salt form. The placement of the substituent on the benzene (B151609) ring, rather than the furan (B31954) ring, influences the electronic properties and potential reactivity of the molecule. The study of such derivatives is crucial for understanding structure-activity relationships (SAR) within the broader class of benzofuran compounds, providing insights into how modifications at specific positions impact their chemical behavior and biological interactions.

Scope and Research Imperatives for this compound

The primary research imperatives for this compound lie in the thorough characterization of its chemical properties, the development of efficient and scalable synthetic routes, and the exploration of its potential applications. A comprehensive understanding of its synthesis is fundamental for its availability to the research community. Detailed elucidation of its chemical and physical properties, including spectroscopic data, provides the necessary foundation for its identification and use in further studies. Preliminary investigations into its biological activity have suggested potential interactions with serotonin (B10506) receptors and possible cytotoxic effects against cancer cell lines, highlighting promising avenues for future research in medicinal chemistry. A significant gap in the current body of knowledge is its potential application in materials science, a field where benzofuran derivatives are beginning to show promise. jocpr.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO B3034549 Benzofuran-5-ylmethanamine hydrochloride CAS No. 1881330-95-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-5-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-5H,6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGRIVMDMJSOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881330-95-5
Record name (1-benzofuran-5-yl)methanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Advanced Synthetic Methodologies for Benzofuran 5 Ylmethanamine Hydrochloride and Its Analogues

Strategic Approaches to Benzofuran (B130515) Core Construction

The construction of the benzofuran ring system is a pivotal step in the synthesis of Benzofuran-5-ylmethanamine hydrochloride and its analogues. Various synthetic strategies have been developed, ranging from classical intramolecular cyclizations to modern transition-metal-catalyzed processes.

Intramolecular Cyclization Reactions in Benzofuran Ring Formation

Intramolecular cyclization is a cornerstone in the synthesis of benzofurans, offering a reliable means to construct the fused ring system. divyarasayan.org A common approach involves the cyclization of α-phenoxycarbonyl compounds, where an appropriately substituted benzene (B151609) derivative undergoes ring closure to form the furanoid ring. oregonstate.edu For instance, ketoesters derived from the acylation of o-hydroxyacetophenone can undergo intramolecular cyclization to yield benzofurans. jocpr.com

Base-promoted intramolecular cyclization of o-bromobenzylketones presents a transition-metal-free method for benzofuran synthesis. researchgate.net This approach demonstrates broad substrate tolerability, affording substituted benzofurans in moderate to good yields. researchgate.net Acid-catalyzed cyclization of compounds containing a carbonyl group through dehydration is another established method. rsc.org

Table 1: Examples of Intramolecular Cyclization for Benzofuran Synthesis

Starting Material Reagent/Catalyst Product Yield (%) Reference
o-Hydroxyacetophenone derivative Low-valent titanium Substituted benzofuran Good jocpr.com
o-Bromobenzylketone Potassium t-butoxide Substituted benzofuran Moderate to good researchgate.net
α-Phenoxycarbonyl compound Acid or Base Benzofuranone Varies oregonstate.edu

One-Pot Etherification and Dehydrative Cyclization Protocols

One-pot synthetic methodologies have gained traction due to their efficiency, reduced workup procedures, and improved atom economy. dtu.dk The synthesis of benzofurans can be achieved through a one-pot sequence involving etherification followed by dehydrative cyclization. For example, the reaction of a phenol (B47542) with an α-haloketone can lead to an intermediate that subsequently cyclizes to form the benzofuran ring.

A notable one-pot strategy involves the heteroannulation of benzoquinones, where reactions proceed under acetic acid catalysis to yield various benzofuran structures. dtu.dkdtu.dk Another efficient protocol involves a sequential one-pot oxidation/cyclization reaction between para-aminophenol derivatives and an azadiene to synthesize 2,3-dihydrobenzofurans. researchgate.net

Transition-Metal Catalyzed Cyclization of Aryl Acetylenes for Benzofuran Synthesis

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzofurans are no exception. nih.govacs.org These methods often exhibit high efficiency, broad functional group tolerance, and control over regioselectivity. numberanalytics.com Palladium- and copper-catalyzed reactions are particularly prevalent in benzofuran synthesis. nih.govacs.org

The Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, is a powerful tool for constructing the benzofuran scaffold. divyarasayan.orgnih.govacs.org This reaction is often catalyzed by a combination of palladium and copper catalysts. nih.govacs.org For instance, the coupling of an o-iodophenol with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst can lead to the formation of a 2-substituted benzofuran. divyarasayan.org

Ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols also provides an effective route to benzofurans. organic-chemistry.org Furthermore, gold- and silver-based catalysts have been employed in the synthesis of benzofuran derivatives from alkynyl esters and quinols. acs.org

Table 2: Transition-Metal Catalyzed Syntheses of Benzofurans

Catalyst System Starting Materials Reaction Type Product Yield (%) Reference
Pd(PPh₃)₂Cl₂ / CuI Aryl iodide and 2-methyl-3-butyn-2-ol Sonogashira coupling/cyclization Substituted benzofuran Varies rsc.org
Pd-Cu/C 2-Iodophenol and alkyne Sonogashira alkynylation/cyclization Substituted benzofuran 64-98 divyarasayan.org
Rhodium-based catalyst 1,3-Diynes and N-benzoxyacetamide C-H directing group migration Substituted benzofuran High nih.govacs.org
Gold-based catalyst Alkynyl esters and quinols Gold-promoted catalysis Substituted benzofuran Moderate to good acs.org

Functionalization and Derivatization Strategies for the Aminomethyl Moiety

Once the benzofuran core is established, the next critical step is the introduction of the aminomethyl group at the 5-position to yield this compound. This can be achieved through various synthetic transformations.

Reductive Amination Pathways for Benzofuran-5-carbaldehyde Derivatives

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. researchgate.net In the context of Benzofuran-5-ylmethanamine synthesis, this involves the reaction of Benzofuran-5-carbaldehyde with an amine source in the presence of a reducing agent.

The synthesis of Benzofuran-5-carbaldehyde can be accomplished from 5-bromo-1-benzofuran via a Grignard reaction followed by formylation with N,N-dimethylformamide (DMF). The resulting aldehyde can then be subjected to reductive amination. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] being a mild and selective option. researchgate.net This method is advantageous as it allows for a one-pot reaction between the aldehyde, amine, and reducing agent. researchgate.net

Table 3: Reductive Amination of Benzofuran-5-carbaldehyde

Amine Source Reducing Agent Solvent Product Yield (%) Reference
Aliphatic/Aromatic amines Sodium triacetoxyborohydride Dichloromethane Secondary amines Varies researchgate.net
Ammonia (B1221849)/Ammonium (B1175870) salt Sodium cyanoborohydride Methanol Primary amine Varies researchgate.net

Nitro Group Reduction and Subsequent Amination Procedures

An alternative strategy for introducing the amino functionality involves the reduction of a nitro group. This approach begins with the synthesis of a 5-nitrobenzofuran (B105749) derivative. The nitro group can then be reduced to an amino group, which can be further functionalized if necessary.

The synthesis of ethyl 5-nitrobenzofuran-2-carboxylate has been reported, starting from 2-hydroxy-5-nitrobenzaldehyde. nih.govscienceopen.com Subsequent reduction of the nitro group at the 5-position of the benzofuran ring yields the corresponding ethyl 5-aminobenzofuran-2-carboxylate. nih.govscienceopen.com This amino group can then be converted to the desired aminomethyl functionality through a series of steps, such as conversion to a nitrile followed by reduction.

Table 4: Synthesis and Reduction of 5-Nitrobenzofuran

Starting Material Reaction Product Reagents Reference
2-Hydroxy-5-nitrobenzaldehyde Cyclization Ethyl 5-nitrobenzofuran-2-carboxylate Ethyl bromoacetate, Na₂CO₃ nih.govscienceopen.com
Ethyl 5-nitrobenzofuran-2-carboxylate Reduction Ethyl 5-aminobenzofuran-2-carboxylate Fe, HCl/H₂O/EtOH mdpi.com

N-Alkylation and Acylation Reactions on the Aminomethyl Group

The primary amine of benzofuran-5-ylmethanamine serves as a key functional handle for introducing a wide array of substituents, thereby enabling the exploration of structure-activity relationships. Standard N-alkylation and N-acylation reactions can be effectively employed for this purpose.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through nucleophilic substitution reactions with alkyl halides. google.comrsc.orgresearchgate.net For the synthesis of secondary amines, mono-alkylation is desired, which can be challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium salts. wikipedia.org To achieve selective mono-N-alkylation, controlled reaction conditions are crucial. A common approach involves the use of a base to deprotonate the primary amine, followed by the addition of an alkylating agent. google.com The choice of base and solvent system can significantly influence the reaction's selectivity and yield.

A representative protocol for the N-alkylation of a primary amine, such as benzylamine, which is structurally similar to benzofuran-5-ylmethanamine, is presented in the table below. This can be adapted for the target molecule.

Interactive Data Table: General Protocol for N-Alkylation of Primary Amines

Parameter Condition Purpose
Amine Benzofuran-5-ylmethanamine Starting material
Alkylating Agent Alkyl halide (e.g., R-Br, R-I) To introduce the alkyl group
Base Cesium hydroxide (B78521) (CsOH) or Sodium bicarbonate (NaHCO₃) To deprotonate the amine
Solvent Dimethylformamide (DMF) or Acetonitrile (B52724) To dissolve reactants
Temperature Room temperature to 80 °C To control reaction rate
Monitoring Thin-layer chromatography (TLC) To track reaction progress

N-Acylation: The synthesis of amides from benzofuran-5-ylmethanamine can be readily accomplished using acylating agents like acyl chlorides or acid anhydrides. tandfonline.comresearchgate.netsemanticscholar.org These reactions are typically rapid and high-yielding. The Schotten-Baumann reaction conditions, which involve an aqueous basic medium, are often employed for the acylation of amines with acyl chlorides. youtube.com This method is advantageous as it is experimentally simple and tolerant of a wide range of functional groups.

A general procedure for the N-acylation of a primary amine is outlined in the following table.

Interactive Data Table: General Protocol for N-Acylation of Primary Amines

Parameter Condition Purpose
Amine Benzofuran-5-ylmethanamine Starting material
Acylating Agent Acyl chloride (R-COCl) or Acid anhydride (B1165640) ((RCO)₂O) To introduce the acyl group
Base Sodium hydroxide (NaOH) or Triethylamine (B128534) (NEt₃) To neutralize the generated acid
Solvent Water/Dichloromethane (biphasic) or Dichloromethane To facilitate the reaction
Temperature 0 °C to room temperature To control reaction rate
Work-up Aqueous work-up and extraction To isolate the amide product

Carbon-Carbon Cross-Coupling Reactions in this compound Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction and functionalization of the benzofuran core.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govresearchgate.netnih.gov In the context of benzofuran-5-ylmethanamine synthesis, this reaction can be employed to introduce aryl or heteroaryl substituents at the 5-position of the benzofuran ring, starting from a 5-halobenzofuran precursor. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst.

Interactive Data Table: Key Components of the Suzuki-Miyaura Reaction for 5-Arylbenzofuran Synthesis

Component Example Role in the Reaction
Substrate 5-Bromobenzofuran derivative Aryl halide partner
Coupling Partner Arylboronic acid Source of the new aryl group
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Facilitates the cross-coupling
Ligand Triphenylphosphine (PPh₃) Stabilizes the palladium catalyst
Base K₂CO₃, Cs₂CO₃ Promotes transmetalation
Solvent Toluene/Water, Dioxane/Water Biphasic solvent system

The Heck reaction provides a powerful method for the vinylation of aryl halides, enabling the introduction of olefinic functional groups. organic-chemistry.orgmdpi.comrsc.org This can be applied to a 5-halobenzofuran intermediate to synthesize precursors to benzofuran-5-ylmethanamine with extended conjugation or further functionalization possibilities. The reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.org

The regioselectivity of the Heck reaction with electron-rich olefins, such as vinyl ethers, can be controlled to favor the formation of the branched product, which upon hydrolysis can yield a methyl ketone. liv.ac.ukresearchgate.net This ketone can then be a precursor for the aminomethyl group.

Aerobic cross-dehydrogenative coupling (CDC) has emerged as a green and atom-economical method for forming C-C and C-heteroatom bonds by direct C-H bond activation. researchgate.netnih.govresearchgate.netnih.gov This strategy avoids the need for pre-functionalized starting materials. In the context of benzofuran synthesis, CDC reactions can be used to introduce various substituents onto the benzofuran core. For instance, the coupling of N-aryl tetrahydroisoquinolines, which share some structural similarities with the target molecule's potential precursors, has been achieved using various catalysts under aerobic conditions. researchgate.netnih.govresearchgate.netnih.gov This methodology offers a direct route to functionalized benzofuran analogues.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral amines is of great importance in medicinal chemistry. One plausible approach to chiral benzofuran-5-ylmethanamine is through the asymmetric reduction of a suitable precursor, such as a benzofuran-5-carbonitrile or a corresponding ketone. nih.govmdpi.comresearchgate.net

A potential synthetic route could involve the following steps:

Synthesis of Benzofuran-5-carbonitrile: This can be achieved from a 5-halobenzofuran via a cyanation reaction.

Asymmetric Reduction of the Nitrile: The nitrile group can be asymmetrically reduced to the primary amine using a chiral catalyst. rsc.orgrsc.orgresearchgate.netresearchgate.net Chiral reducing agents or catalytic hydrogenation with chiral catalysts are common methods for this transformation.

Alternatively, a prochiral ketone precursor could be subjected to asymmetric reductive amination.

Optimization of Synthetic Routes for Scalability and Efficiency

The transition from laboratory-scale synthesis to industrial production requires careful optimization of the synthetic route to ensure safety, cost-effectiveness, and efficiency. For the synthesis of this compound, several factors need to be considered for scale-up.

Route Scouting and Process Development:

Convergent vs. Linear Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is often more efficient for large-scale production than a linear synthesis.

Reagent and Solvent Selection: The choice of reagents and solvents should prioritize safety, environmental impact (green chemistry principles), and cost.

Process Analytical Technology (PAT): Implementing in-process controls to monitor reaction progress and quality can improve consistency and yield.

Crystallization and Salt Formation:

The final step of forming the hydrochloride salt is critical for the purification and stability of the active pharmaceutical ingredient (API). researchgate.netresearchgate.netacs.orggoogle.com

The crystallization process must be carefully controlled to obtain the desired crystal form (polymorph) with consistent particle size and purity.

Interactive Data Table: Considerations for Scalable Synthesis

Parameter Key Considerations for Scale-up
Starting Materials Availability, cost, and purity of raw materials.
Reaction Conditions Temperature control, mixing efficiency, and reaction time optimization.
Work-up and Purification Minimizing solvent use, efficient extraction and filtration, and robust crystallization methods.
Safety Hazard assessment of all reagents and intermediates, and implementation of appropriate safety protocols.
Waste Management Minimizing waste generation and developing environmentally friendly disposal methods.

Chemical Reactivity and Derivatization Pathways of Benzofuran 5 Ylmethanamine Hydrochloride

Reactivity of the Primary Amine Functionality

The primary amine group attached to the methylene (B1212753) bridge at the 5-position of the benzofuran (B130515) ring is a key site for chemical modification. As a derivative of ammonia (B1221849), this primary amine retains fundamental nucleophilic and basic properties, allowing for a wide range of chemical transformations.

Nucleophilic Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This characteristic allows it to react with a variety of electrophilic carbon centers. A fundamental reaction is its ability to participate in nucleophilic substitution reactions, for instance with alkyl halides. In such reactions, the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond, leading to secondary amines. These reactions are foundational in building more complex molecular architectures from the primary amine starting material.

Furthermore, the amine can engage in nucleophilic addition reactions with carbonyl compounds like aldehydes and ketones. This reaction typically proceeds through a tetrahedral intermediate, which can then eliminate water to form an imine. This pathway is crucial for creating carbon-nitrogen double bonds and serves as a gateway to further functionalization or the synthesis of other nitrogen-containing heterocycles.

Formation of Amides, Ureas, and Sulfonamides

The nucleophilicity of the primary amine in Benzofuran-5-ylmethanamine allows for its straightforward conversion into amides, ureas, and sulfonamides, which are prevalent motifs in medicinal chemistry.

Amides: Amide synthesis is readily achieved by reacting the amine with acylating agents such as acid chlorides or acid anhydrides. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or a carboxylate). These reactions are often performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct. The synthesis of benzofuran-2-carboxamide (B1298429) derivatives has been demonstrated through various coupling procedures, highlighting the versatility of amide bond formation on this scaffold. mdpi.comchemrxiv.org

Ureas: Urea derivatives can be synthesized from the primary amine, typically through reaction with an isocyanate. organic-chemistry.orgbeilstein-journals.org The amine's lone pair attacks the electrophilic carbonyl carbon of the isocyanate, resulting in the formation of a substituted urea. This method is highly efficient for creating both symmetrical and unsymmetrical ureas. organic-chemistry.org Alternative, safer methods avoiding toxic reagents like phosgene (B1210022) have been developed, utilizing reagents like N,N′-Carbonyldiimidazole (CDI) or generating isocyanates in situ from carbamic acids derived from the amine and CO2. acs.org

Sulfonamides: The reaction of Benzofuran-5-ylmethanamine with sulfonyl chlorides in the presence of a base yields sulfonamides. cbijournal.com This reaction is a standard method for sulfonamide synthesis, where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. cbijournal.com The development of novel benzofuran-based sulfonamides is an active area of research, with various synthetic strategies being employed to link the benzofuran core to a benzenesulfonamide (B165840) moiety. researchgate.net

DerivativeReagent ClassGeneral ConditionsReference
AmideAcid ChlorideBase (e.g., Triethylamine (B128534), Pyridine), Aprotic Solvent hud.ac.uk
UreaIsocyanateAprotic Solvent (e.g., MeCN) beilstein-journals.org
SulfonamideSulfonyl ChlorideBase (e.g., Pyridine), 0-25 °C cbijournal.com

Electrophilic Aromatic Substitution on the Benzofuran Ring System

The benzofuran ring itself is an aromatic system susceptible to electrophilic substitution. The heteroatom (oxygen) and the fused benzene (B151609) ring influence the regioselectivity of these reactions. Generally, the benzofuran ring is prone to electrophilic attack, with the preferred position being C2, followed by C3. chemicalbook.com When the C2 and C3 positions are occupied, substitution tends to occur on the benzene ring, often at the C5 position. chemicalbook.com

The stability of the intermediate sigma complex (arenium ion) dictates the regiochemical outcome. echemi.comstackexchange.com

Attack at C2: The positive charge in the intermediate can be stabilized by resonance involving the benzene ring, analogous to a benzyl (B1604629) carbocation. echemi.comstackexchange.com

Attack at C3: The positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom. echemi.comstackexchange.com

While C2 is often the most reactive site in unsubstituted benzofuran, the existing aminomethyl substituent at C5 will influence the reactivity and regioselectivity of subsequent electrophilic substitutions on the benzene portion of the ring system. The -(CH₂NH₂) group is generally considered an activating, ortho-, para-directing group. Therefore, electrophilic attack would be directed to the C4 and C6 positions.

Typical electrophilic aromatic substitution reactions include:

Nitration: Can be achieved using agents like nitric acid in acetic anhydride (B1165640), often yielding the 2-nitro derivative in unsubstituted benzofurans. chemicalbook.com

Halogenation: Reactions with halogens can lead to the formation of adducts that then decompose to yield ring-halogenated products.

Friedel-Crafts Acylation/Alkylation: These reactions are generally challenging with simple pyridines as the Lewis acid catalysts can coordinate with the ring nitrogen, deactivating the ring. libretexts.orggcwgandhinagar.com A similar interaction could occur with the primary amine of Benzofuran-5-ylmethanamine, likely requiring N-protection before attempting such reactions.

Regioselective Functionalization of the Benzofuran Core

Modern synthetic methods have enabled more precise and regioselective functionalization of the benzofuran core, often through C-H activation and functionalization strategies. These methods offer advantages over classical electrophilic aromatic substitution by providing greater control and access to a wider range of derivatives.

Transition-metal catalysis, particularly with palladium, rhodium, and cobalt, has been instrumental in this area. mdpi.comhw.ac.ukicchafoundation.org.innih.gov These methods often employ a directing group to guide the metal catalyst to a specific C-H bond, allowing for selective arylation, alkylation, and other transformations. For instance, an amide group at the C2 position can direct palladium-catalyzed C-H arylation to the C3 position. mdpi.com While Benzofuran-5-ylmethanamine does not possess a directing group in a position to readily direct functionalization of the furan (B31954) ring, the principles of C-H activation are broadly applicable to the benzofuran system for creating substituted analogs. hw.ac.uk

Reaction TypeCatalyst System (Example)Position FunctionalizedReference
C-H ArylationPd(OAc)₂, LigandC3 (with C2 directing group) mdpi.com
Intramolecular HydroarylationCp*Co(III)- icchafoundation.org.in
AnnulationRhodium- nih.gov

Construction of Novel Heterocyclic Systems Incorporating the Benzofuran Motif

The benzofuran scaffold can serve as a building block for the synthesis of more complex, fused, or appended heterocyclic systems. This is a common strategy in drug discovery to explore new chemical space and modulate biological activity.

Pyrazole (B372694) and Isoxazole (B147169) Ring Annulation

The construction of pyrazole and isoxazole rings fused or attached to the benzofuran core is a well-documented pathway to novel derivatives. rsc.org These five-membered nitrogen- and oxygen-containing heterocycles are often synthesized from a common precursor, typically an α,β-unsaturated ketone (chalcone) derived from an acetylbenzofuran. bohrium.com

Pyrazole Synthesis: Benzofuran-based chalcones can be reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) or its derivatives in a cyclocondensation reaction. bohrium.comrsc.org The reaction proceeds via a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration to afford the pyrazole ring. This method allows for the synthesis of 1,3,5-substituted pyrazole derivatives attached to the benzofuran core. bohrium.comresearchgate.net

Isoxazole Synthesis: Similarly, reacting benzofuran-based chalcones with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base leads to the formation of isoxazole rings. asianpubs.orgresearchgate.net The reaction mechanism is analogous to pyrazole formation, involving nucleophilic addition, cyclization, and dehydration to yield the benzofuranyl-isoxazole hybrid. asianpubs.orgresearchgate.net

These synthetic strategies demonstrate the utility of functionalized benzofuran precursors in building diverse heterocyclic systems. bohrium.comresearchgate.net

Thiazole (B1198619) and Imidazole (B134444) Derivative Formation

The primary amine functionality of (benzofuran-5-yl)methanamine is a versatile handle for the construction of nitrogen-containing heterocycles such as thiazoles and imidazoles.

Thiazole Derivative Formation

The formation of a thiazole ring appended to the benzofuran scaffold can be envisioned through a multi-step sequence that culminates in the widely-used Hantzsch thiazole synthesis. The standard Hantzsch reaction involves the condensation of an α-haloketone and a thioamide. organic-chemistry.orgnih.gov Since Benzofuran-5-ylmethanamine is a primary amine, it must first be converted into a suitable thioamide derivative.

Step 1: Thioamide Synthesis The conversion of the primary amine to an N-substituted thioamide is a critical preliminary step. This can be achieved through several established methods:

Reaction with Thionating Agents: Reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are effective for the thionation of amides to thioamides. organic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.gov A more direct route from the amine involves its initial acylation to form an amide, followed by thionation.

Kindler Thioamide Synthesis: This is a three-component reaction involving an amine, an aldehyde, and elemental sulfur. organic-chemistry.orgchemrxiv.orgrsc.orgresearchgate.netresearchgate.net In this context, (benzofuran-5-yl)methanamine could react with an appropriate aldehyde and sulfur to yield the target N-((benzofuran-5-yl)methyl)thioamide.

Step 2: Hantzsch Thiazole Synthesis Once the N-((benzofuran-5-yl)methyl)thioamide is synthesized, it can undergo the Hantzsch condensation with various α-haloketones. The reaction proceeds by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring. researchgate.netrsc.orgresearchgate.net This pathway yields 2-substituted-4,5-diorgano-thiazoles where the nitrogen atom is substituted with the benzofuran-5-ylmethyl group.

Reactant 1 Reactant 2 Product Type Key Synthesis Method
N-((benzofuran-5-yl)methyl)thioamideα-Haloketone (e.g., Chloroacetone)N-((benzofuran-5-yl)methyl)thiazole derivativeHantzsch Thiazole Synthesis

Imidazole Derivative Formation

The synthesis of imidazole derivatives from Benzofuran-5-ylmethanamine is more direct. A modified Debus-Radziszewski imidazole synthesis allows for the incorporation of a primary amine as one of the components, leading to the formation of N-1 substituted imidazoles. wikipedia.orgirjmets.comijrpc.comresearchgate.netscribd.comijprajournal.com

This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil, glyoxal), an aldehyde, and the primary amine, (benzofuran-5-yl)methanamine, typically in the presence of an ammonia source like ammonium (B1175870) acetate. The benzofuran-5-ylmethyl group from the starting amine becomes the substituent on one of the imidazole nitrogen atoms. This one-pot synthesis is highly versatile, allowing for the creation of a diverse library of 1,2,4,5-tetrasubstituted imidazoles by varying the dicarbonyl and aldehyde components. ijprajournal.comnih.gov

Reactant 1 Reactant 2 Reactant 3 Product Type Key Synthesis Method
(Benzofuran-5-yl)methanamine1,2-Dicarbonyl (e.g., Benzil)Aldehyde (e.g., Benzaldehyde)1-((Benzofuran-5-yl)methyl)-2,4,5-triarylimidazoleDebus-Radziszewski Synthesis
(Benzofuran-5-yl)methanamineGlyoxalFormaldehyde1-((Benzofuran-5-yl)methyl)-1H-imidazoleDebus-Radziszewski Synthesis

Pyran and Chromone (B188151) Derivatization

The derivatization of Benzofuran-5-ylmethanamine to include pyran or chromone rings typically involves transformations that utilize the benzofuran nucleus as a scaffold for annulation reactions. These pathways are generally multi-step syntheses.

Chromone Derivatization

Chromones (1-benzopyran-4-ones) are commonly synthesized via the intramolecular cyclization of 2'-hydroxyaryl ketones. ijrpc.com A prominent route is the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone (B22705). To synthesize a chromone derivative from Benzofuran-5-ylmethanamine, a plausible synthetic sequence would first require the conversion of the aminomethyl group into an aldehyde.

Step 1: Aldehyde Formation The aminomethyl group can be converted to a formyl group (benzofuran-5-carbaldehyde) through established organic transformations, such as oxidation reactions.

Step 2: Chalcone Synthesis The resulting benzofuran-5-carbaldehyde can then undergo a Claisen-Schmidt condensation with a 2'-hydroxyacetophenone (B8834) derivative. This base-catalyzed reaction forms a 2'-hydroxychalcone intermediate, which incorporates the benzofuran-5-yl moiety. semanticscholar.org

Step 3: Oxidative Cyclization The 2'-hydroxychalcone is then subjected to oxidative cyclization conditions, such as treatment with hydrogen peroxide in an alkaline medium (Algar-Flynn-Oyamada reaction), to yield the final chromone derivative. semanticscholar.org The resulting product is a 2-(benzofuran-5-yl)-substituted chromone.

Precursor Key Intermediate Product Type Key Synthesis Steps
Benzofuran-5-carbaldehyde2'-Hydroxychalcone derivative2-(Benzofuran-5-yl)chromoneClaisen-Schmidt Condensation, Algar-Flynn-Oyamada Reaction

Pyran Derivatization

The synthesis of pyran-fused benzofurans, such as pyrano[3,2-b]benzofurans, typically requires benzofuran precursors with specific functionalities correctly positioned for ring closure. researchgate.net While direct derivatization of Benzofuran-5-ylmethanamine is challenging, it can serve as a starting point for creating a suitably functionalized intermediate.

A general strategy involves the functionalization of the benzofuran ring system to introduce groups that can participate in a pyran ring-forming reaction. For example, a benzofuran derivative containing a hydroxyl group ortho to a side chain capable of cyclization can be used. One such method involves the reaction of a hydroxy-benzofuranone with a β-ketoester, followed by coupling with diazonium salts to yield pyrano[3,2-b]benzofurans. researchgate.net Another approach is the photochemical cyclization of substituted 4H-furo[3,2-c]pyran-4-ones to generate 1H-pyrano[4,3-b]benzofuran-1-ones. researchgate.net These methods highlight the potential for forming fused pyran rings, although they would require substantial modification of the initial Benzofuran-5-ylmethanamine structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structure. For Benzofuran-5-ylmethanamine hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and chemical environment.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are anticipated to exhibit characteristic signals corresponding to the benzofuran core, the aminomethyl substituent, and the hydrochloride salt form. The protonated amine group would likely lead to a downfield shift of adjacent protons.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran ring system, the furan protons, and the methylene and amine protons of the side chain. The hydrochloride salt form would influence the chemical shift and multiplicity of the protons on and near the nitrogen atom.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides insight into the carbon framework of the molecule. The benzofuran ring system is expected to display signals in the aromatic region, with the carbon atoms influenced by the oxygen heteroatom and the fused benzene ring showing characteristic shifts. The methylene carbon of the aminomethyl group will also have a distinct chemical shift.

Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~7.6~145.0
3~6.8~107.0
3a-~128.0
4~7.5~124.0
5-~130.0
6~7.4~122.0
7~7.8~112.0
7a-~155.0
CH₂~4.1~45.0
NH₃⁺Broad singlet-

Note: The chemical shifts are predicted based on the analysis of similar benzofuran structures and general NMR principles. Actual experimental values may vary based on solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between adjacent aromatic protons on the benzene ring and potentially between the furan protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be crucial for assigning the carbon signals based on the already assigned proton signals. For example, the methylene protons would show a direct correlation to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different parts of the molecule. For example, the methylene protons would be expected to show correlations to the C5, C4, and C6 carbons of the benzofuran ring, confirming the position of the aminomethyl substituent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, HRMS would be used to verify the molecular formula of the protonated molecule [M+H]⁺.

The expected exact mass of the protonated free base (C₉H₁₀NO)⁺ would be calculated and compared to the experimentally determined mass. A high degree of accuracy (typically within 5 ppm) between the calculated and observed mass would provide strong evidence for the correct molecular formula.

Interactive Data Table: HRMS Data

IonCalculated Exact MassObserved Exact MassMass Error (ppm)
[C₉H₁₀NO]⁺148.0757

Note: The observed exact mass and mass error would be determined from experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine salt, the aromatic ring, and the ether linkage within the benzofuran system.

Key expected absorption bands include:

N-H stretching: A broad band in the region of 2400-3000 cm⁻¹ is characteristic of the ammonium (R-NH₃⁺) group in the hydrochloride salt.

C-H stretching (aromatic): Peaks above 3000 cm⁻¹ would indicate the C-H bonds of the aromatic and furan rings.

C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region are typical for the carbon-carbon double bonds within the benzofuran ring system.

C-O-C stretching (ether): A strong absorption band, likely in the 1000-1300 cm⁻¹ region, would correspond to the C-O-C ether linkage of the furan ring.

C-N stretching: This absorption is typically found in the 1000-1250 cm⁻¹ range.

Interactive Data Table: Key IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H (Ammonium salt)2400-3000Broad, strong
C-H (Aromatic)>3000Sharp, medium
C=C (Aromatic)1450-1600Medium to strong
C-O-C (Ether)1000-1300Strong
C-N1000-1250Medium

X-ray Crystallography for Solid-State Structure Determination (If Applicable)

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This would unambiguously confirm the connectivity of the molecule and provide insights into the crystal packing and hydrogen bonding network involving the hydrochloride ion and the ammonium group. While no specific crystal structure for this compound is publicly available, the technique remains the gold standard for structural elucidation of crystalline solids.

Purity Assessment Methodologies

Ensuring the purity of a pharmaceutical compound is a critical aspect of its characterization. For this compound, several methodologies are employed to assess its purity.

High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol), would be developed. The purity is typically determined by measuring the area percentage of the main peak relative to any impurity peaks detected by a UV detector.

Gas Chromatography (GC): If the free base form is sufficiently volatile and thermally stable, GC could be used for purity analysis. This would typically involve derivatization of the amine to improve its chromatographic properties.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula (C₉H₁₀ClNO). A close correlation provides strong evidence of purity.

Titration: Acid-base titration can be used to determine the purity of the hydrochloride salt. A known mass of the compound is dissolved in a suitable solvent and titrated with a standardized base.

Conclusion

Benzofuran-5-ylmethanamine hydrochloride is a compound of interest that builds upon the privileged benzofuran (B130515) scaffold. While its synthesis can be achieved through established chemical transformations, a detailed and optimized protocol is yet to be widely published. Its chemical and physical properties, though partially characterized for the free base, require further comprehensive investigation, particularly the acquisition of detailed spectroscopic data for the hydrochloride salt. The preliminary research into its biological activities in the realms of oncology and neurology is promising and warrants more in-depth studies to elucidate its precise mechanisms of action. The untapped potential of this compound in materials science presents an exciting frontier for future research. A more thorough and publicly available body of research on this compound will be crucial in unlocking its full potential and solidifying its role within the ever-expanding field of benzofuran chemistry.

Computational Chemistry and Theoretical Investigations of Benzofuran 5 Ylmethanamine Hydrochloride

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT calculations, often using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) with basis sets such as 6-311++G(d,p), can elucidate a molecule's behavior at the quantum level. semanticscholar.orgnih.gov Such studies are fundamental to understanding the inherent characteristics of the Benzofuran-5-ylmethanamine hydrochloride scaffold.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. researchgate.net

For benzofuran (B130515) derivatives, DFT calculations reveal that the HOMO is typically localized on the electron-rich benzofuran ring system, while the LUMO distribution can vary depending on the substituents. researchgate.net A smaller HOMO-LUMO gap suggests higher polarizability, lower kinetic stability, and greater chemical reactivity. researchgate.net In a theoretical study on a 7-methoxy-benzofuran-2-carboxylic acid, the calculated HOMO-LUMO energy gap was 4.189 eV, indicating it is a soft and reactive molecule. researchgate.net Similar analyses for this compound would map its electron density and predict regions susceptible to electronic transitions.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzofuran Derivative Data derived from a DFT study on a related benzofuran compound to illustrate typical values.

Parameter Energy (eV)
HOMO Energy -6.251
LUMO Energy -2.062
HOMO-LUMO Gap (ΔE) 4.189

Source: Based on findings for 7-methoxy-benzofuran-2-carboxylic acid. researchgate.net

DFT calculations have become exceptionally accurate in predicting spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus, typically using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Studies have shown a high correlation between experimentally determined and theoretically predicted ¹H and ¹³C NMR chemical shifts for complex heterocyclic molecules, including benzofuran derivatives. nih.govnih.gov For novel compounds or those difficult to synthesize, this predictive power is invaluable for structural elucidation. nih.gov A computational study on a novel pyrazolo[3,4-b]pyridine containing a benzofuran moiety demonstrated a high correlation between the experimental and calculated ¹H and ¹³C chemical shift values using the B3LYP/6-311++G(d,p) level of theory. nih.gov

Table 2: Example Correlation of Experimental vs. Calculated NMR Shifts for a Benzofuran-Containing Compound This table demonstrates the predictive accuracy of DFT for a complex heterocyclic system.

Atom Experimental ¹H Shift (ppm) Calculated ¹H Shift (ppm) Atom Experimental ¹³C Shift (ppm) Calculated ¹³C Shift (ppm)
H-7 (benzofuran) 6.94 6.89 C-7 (benzofuran) 91.9 93.2
H-3 (furan) 7.18 7.25 C-3 (furan) 105.6 106.1
H-2 (furan) 7.94 7.88 C-2 (furan) 145.8 146.5

Source: Data adapted from a study on 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps offer a visual guide to reactivity. These maps plot the electrostatic potential onto the molecule's electron density surface, with red regions (negative potential) indicating likely sites for electrophilic attack and blue regions (positive potential) indicating sites for nucleophilic attack. researchgate.net For this compound, the protonated amine group would be a prominent region of positive potential.

Transition state analysis, another application of DFT, allows for the investigation of reaction mechanisms and the calculation of activation energies. wuxiapptec.com This is crucial for understanding how a molecule might be synthesized or how it might metabolize. By mapping the energy profile of a reaction pathway, researchers can predict the feasibility and regioselectivity of chemical transformations involving the benzofuran scaffold. wuxiapptec.com

Molecular Docking and Dynamics Simulations for Receptor Interactions

To understand how this compound might function in a biological context, molecular docking and dynamics simulations are employed. These computational techniques predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme, and the stability of the resulting complex. orientjchem.orgafricanjournalofbiomedicalresearch.com

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor's active site. researchgate.net Using scoring functions, software like AutoDock Vina estimates the binding affinity (often expressed as a binding energy in kcal/mol), with lower values indicating a more favorable interaction. orientjchem.orgafricanjournalofbiomedicalresearch.com

Numerous studies have used docking to investigate the interaction of benzofuran derivatives with various biological targets, including proteins implicated in cancer and neurodegenerative diseases. encyclopedia.pubatmiyauni.ac.in These simulations identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For this compound, the primary amine would likely act as a hydrogen bond donor, while the benzofuran ring could engage in hydrophobic or π-stacking interactions with receptor residues. nih.gov

Table 3: Illustrative Docking Results for a Benzofuran Derivative with a Protein Target This data represents a typical output from a molecular docking study to show predicted binding affinity and key interactions.

Ligand Protein Target Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
Benzofuran Derivative Bovine Serum Albumin (BSA) -8.5 TYR-150, LYS-199 Hydrogen Bond
Benzofuran Derivative Bovine Serum Albumin (BSA) -8.5 LEU-238, ALA-291 Hydrophobic

Source: Based on general findings from docking studies of benzofuran derivatives. encyclopedia.pubnih.gov

The three-dimensional shape, or conformation, of a molecule is critical to its ability to bind a receptor. Conformational analysis involves identifying the stable, low-energy arrangements of a molecule's atoms. For this compound, the key flexible element is the bond between the benzofuran ring and the methanamine side chain.

Before docking, a thorough conformational search is performed to ensure that the most energetically favorable conformer of the ligand is used. nih.gov Quantum chemical methods can be used to calculate the relative energies of different conformers with high accuracy. Molecular dynamics (MD) simulations can further explore the conformational landscape of the ligand, both in solution and within the protein's binding pocket, providing a dynamic picture of its behavior and flexibility over time. This analysis is crucial for understanding the structural requirements for effective receptor binding.

Prediction of Molecular Descriptors for Scaffold Design

Computational tools are instrumental in modern drug discovery and materials science for the in silico prediction of molecular properties, which aids in the design of new chemical scaffolds. For Benzofuran-5-ylmethanamine, a series of molecular descriptors have been calculated to estimate its physicochemical profile. These descriptors are crucial for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Calculated molecular descriptors for the free base form, Benzofuran-5-ylmethanamine, are presented. These predictions were generated using the Chemicalize platform by ChemAxon.

The Topological Polar Surface Area (TPSA) is a key descriptor used to predict the transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration. It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule. A lower TPSA value generally correlates with better membrane permeability. For Benzofuran-5-ylmethanamine, the presence of the primary amine group and the furan (B31954) oxygen atom are the main contributors to its polarity.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity (fat solubility) versus its hydrophilicity (water solubility). It is a critical parameter in pharmacology, as it influences how a drug distributes in the body and permeates biological membranes. A positive LogP value indicates higher lipophilicity, while a negative value suggests higher hydrophilicity.

Aqueous solubility (LogS) is another fundamental property that dictates a compound's suitability for pharmaceutical development. It is expressed as the base-10 logarithm of the molar solubility. Poor aqueous solubility can be a significant hurdle in drug development, affecting absorption and bioavailability.

The capacity of a molecule to form hydrogen bonds is fundamental to its interactions with biological targets, such as proteins and nucleic acids, and also influences its solubility and physical properties. This is quantified by counting the number of hydrogen bond donors (typically -OH and -NH groups) and hydrogen bond acceptors (typically oxygen or nitrogen atoms with lone pairs). In Benzofuran-5-ylmethanamine, the primary amine group (-NH2) acts as a hydrogen bond donor, while the nitrogen of the amine and the oxygen atom within the furan ring serve as hydrogen bond acceptors.

Interactive Table of Predicted Molecular Descriptors

DescriptorPredicted Value
Topological Polar Surface Area (TPSA)38.51 Ų
Octanol-Water Partition Coefficient (LogP)1.75
Aqueous Solubility (LogS)-2.19
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2

Mechanistic Insights into Chemical Reactions via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), provides powerful insights into the mechanisms of chemical reactions that are often difficult to probe experimentally. For the synthesis of benzofuran scaffolds, computational studies have been pivotal in elucidating reaction pathways, rationalizing product selectivity, and optimizing reaction conditions.

One of the most versatile methods for synthesizing substituted benzofurans involves a palladium-catalyzed Sonogashira cross-coupling reaction between a terminal alkyne and an ortho-iodophenol, followed by an intramolecular cyclization. Computational analyses of this tandem reaction sequence help to map the energy landscape of the catalytic cycle. These studies can model the oxidative addition of the iodophenol to the palladium(0) catalyst, the subsequent transmetalation and reductive elimination steps of the Sonogashira coupling, and the energetics of the final intramolecular cyclization to form the furan ring. By calculating the activation energies for different potential pathways, these models can predict the regioselectivity and efficiency of the cyclization step.

Acid-catalyzed cyclization of aryl ether substrates is another common route to the benzofuran core. alvascience.com In these reactions, computational modeling can be used to assess the regioselectivity of the cyclization. For instance, by calculating the properties of key reaction intermediates, such as an oxonium ion, models can predict which position on an aromatic ring is most susceptible to nucleophilic attack. alvascience.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and calculation of reaction energy profiles for competing pathways can reveal why one regioisomer is formed preferentially over another. alvascience.com DFT calculations have shown that even small differences in activation energy (e.g., ~1 kcal/mol) between two competing cyclization pathways can lead to a significant difference in the observed product ratio, aligning theoretical predictions with experimental outcomes. alvascience.com

Furthermore, computational studies have explored mechanisms for other synthetic strategies, including gold-catalyzed migratory cyclization of 2-alkynylaryl ethers and electrophilic cyclization reactions. nih.gov These theoretical investigations help chemists understand the intricate electronic and steric factors that govern the reaction, enabling the rational design of new catalysts and substrates for the efficient synthesis of complex benzofuran derivatives. nih.govamericanelements.com

Structure Activity Relationship Sar Investigations of Benzofuran 5 Ylmethanamine Hydrochloride Analogues

Influence of Substituent Electronic and Steric Properties on Molecular Interactions

The electronic and steric characteristics of substituents on the benzofuran (B130515) ring system play a pivotal role in modulating the molecular interactions of benzofuran-5-ylmethanamine analogues with their biological targets. Research on various benzofuran derivatives has consistently demonstrated that the nature and position of these substituents can significantly impact binding affinity and efficacy.

For instance, in the context of anticancer activity, the introduction of electron-withdrawing groups, such as nitro, chloro, and cyano groups, at the para position of a phenyl ring attached to the benzofuran scaffold has been shown to be beneficial for activity. acs.org The presence of a CONH group has also been identified as a necessary feature for the anticancer properties of certain benzofuran analogues. mdpi.com Furthermore, the addition of phenol (B47542) and chlorine groups can increase the number of binding interactions with the target molecule, thereby enhancing anticancer activity. mdpi.com

In the development of histamine (B1213489) H3 receptor antagonists, a series of 5-amino- and 5-(aminomethyl)benzofuran derivatives demonstrated that specific substitutions are crucial for high-potency binding. One of the most potent compounds identified in a study was {2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl}(5-nitropyridin-2-yl)amine, which exhibited a human Ki of 0.05 nM. nih.gov This highlights the favorable contribution of the 5-nitropyridin-2-ylamino group at the 5-position.

The table below summarizes the impact of various substituents on the activity of benzofuran derivatives, drawing from broader SAR studies on this scaffold.

SubstituentPositionElectronic/Steric EffectObserved Impact on ActivityReference
Nitro (NO₂)para-phenylStrongly electron-withdrawingIncreased anticancer activity mdpi.com
Chloro (Cl)para-phenylElectron-withdrawing, moderate steric bulkBeneficial for anticancer activity acs.org
Cyano (CN)para-phenylStrongly electron-withdrawing, linearEnhanced anticancer activity acs.org
Phenolic Hydroxyl (OH)-Electron-donating, hydrogen bond donorCrucial for modulating anticancer activity mdpi.com
5-Nitropyridin-2-ylamino5-positionElectron-withdrawing, bulkyHigh-potency histamine H3 receptor antagonism nih.gov

Positional Isomerism and Regiochemical Impact on Activity and Selectivity

The position of the aminomethyl group on the benzofuran scaffold is a critical determinant of biological activity and selectivity. Studies comparing isomers have revealed that even slight changes in the attachment point of this key functional group can lead to significant differences in pharmacological profiles.

Earlier SAR studies on benzofuran derivatives have indicated that substitutions at the C-2 position are often crucial for cytotoxic activity. mdpi.com This suggests that the placement of functional groups, including the aminomethyl moiety, at different positions on the furan (B31954) or benzene (B151609) ring of the benzofuran system will profoundly influence molecular recognition by target proteins.

The regiochemistry of other substituents in relation to the 5-aminomethyl group also plays a significant role. For example, in a series of benzofuran derivatives, a compound with a methyl group at the C-3 position and a methoxy (B1213986) group at the C-6 position showed greater potency than an unsubstituted analogue or an analogue with a methoxy group at the C-7 position. nih.gov Shifting the positions of amino and methoxy groups between the 5- and 7-positions also resulted in a reduction in activity, underscoring the importance of the specific substitution pattern. nih.gov

The following table highlights the influence of positional isomerism on the activity of benzofuran derivatives.

Isomeric FeatureCompound SeriesImpact on Activity/SelectivityReference
Substitution at C-2 vs. other positionsGeneral benzofuran derivativesC-2 substitution is often crucial for cytotoxic activity. mdpi.com
Methoxy group at C-6 vs. C-7Benzofuran derivativesC-6 methoxy group led to higher potency compared to C-7 methoxy. nih.gov
Amino and methoxy group positions (5- and 7-positions)Benzofuran derivativesSwapping the positions of amino and methoxy groups between C-5 and C-7 reduced activity. nih.gov

Role of Linkers and Spacers in Presenting the Benzofuran-Aminomethyl Moiety

The linker or spacer that connects the core benzofuran-aminomethyl moiety to other functional groups is a key element in the design of analogues with optimized activity. The length, flexibility, and chemical nature of this linker can influence how the molecule presents its key binding features to a biological target.

In the development of histamine H3 receptor antagonists, a series of 5-amino- and 5-(aminomethyl)benzofurans were synthesized, where the aminomethyl group itself can be considered a minimal linker. nih.gov More complex linkers are often introduced to connect the benzofuran scaffold to other pharmacophoric elements. For instance, the highly potent antagonist {2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl}(5-nitropyridin-2-yl)amine features an ethyl linker between the 2-position of the benzofuran and a methylpyrrolidinyl group. nih.gov This demonstrates a strategy where the 5-aminomethyl (or in this case, a related amino group) provides one key interaction, while a linked substituent at another position provides additional binding.

Conformational Flexibility and Rigidity in Benzofuran Scaffolds

The balance between conformational flexibility and rigidity within the benzofuran scaffold and its substituents is a crucial factor in determining binding affinity and selectivity. A rigid scaffold can pre-organize the key binding groups in a conformation that is optimal for receptor binding, thus reducing the entropic penalty upon binding. Conversely, some degree of flexibility may be required to allow for an induced fit to the target's binding site.

In the development of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists, moving from a more structurally limited series to one with increased structural variety and flexibility led to greater in vitro potency. nih.gov This suggests that allowing for more conformational freedom enabled the molecules to better adapt to the binding pocket of the H3 receptor.

Strategies to modulate flexibility include the introduction of rigidifying elements, such as double or triple bonds, or the incorporation of the benzofuran scaffold into a larger, more constrained ring system. Conversely, the introduction of flexible alkyl chains as linkers or substituents can increase the conformational space that the molecule can explore. The optimal level of flexibility is target-dependent and is a key consideration in rational drug design.

Scaffold Modifications for Optimized Molecular Recognition and Ligand Design

Modification of the core benzofuran scaffold is a common strategy in medicinal chemistry to optimize molecular recognition and design ligands with improved properties. This can involve altering the benzofuran ring system itself, or replacing it entirely in a process known as scaffold hopping.

In the context of 5-(aminomethyl)benzofuran analogues, scaffold modification has led to the discovery of compounds with significantly improved potency. For example, a series of histamine H3 receptor antagonists was developed starting from an earlier, more structurally limited series of benzofurans. nih.gov By exploring greater structural variety, a new series of compounds with nanomolar and subnanomolar affinities was discovered. nih.gov This iterative process of synthesis and testing, guided by SAR, is a hallmark of lead optimization.

The benzofuran nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a scaffold for a wide range of biologically active compounds. nih.gov Its derivatives have been investigated as anticancer agents, antimicrobials, and modulators of various receptors and enzymes. mdpi.comnih.gov This versatility makes the benzofuran scaffold an attractive starting point for the design of new therapeutic agents through targeted modifications.

Molecular Target Identification and Mechanistic Pathway Elucidation for Benzofuran Based Compounds

Exploration of Molecular Interactions with Biological Macromolecules

Benzofuran (B130515) derivatives interact with various biological macromolecules, including enzymes and receptors, which forms the basis of their pharmacological effects. encyclopedia.pubnih.gov These interactions are governed by a combination of forces that dictate the affinity and specificity of the binding.

Benzofuran-based compounds have been identified as inhibitors of several key enzymes implicated in disease pathogenesis.

Sirtuin 2 (SIRT2) Inhibition : A series of novel benzofuran derivatives containing a benzyl (B1604629) sulfone or sulfoxide (B87167) scaffold have demonstrated potent and selective inhibitory activity against SIRT2, a class III histone deacetylase. mdpi.comnih.govsemanticscholar.org In enzymatic assays, these compounds showed selective inhibition of SIRT2 over SIRT1 and SIRT3, with IC50 values in the micromolar range. mdpi.comnih.govsemanticscholar.org The most potent compound identified in one study, 7e, exhibited an IC50 of 3.81 µM. mdpi.comsemanticscholar.org The benzofuran core is considered a suitable scaffold for developing structurally novel and drug-like SIRT2 inhibitors. semanticscholar.org

DNA Gyrase Inhibition : Certain benzofuran-pyrazole hybrid compounds have been evaluated for their ability to inhibit DNA gyrase, an essential bacterial enzyme. preprints.orgmdpi.com The most promising of these compounds were examined as suppressors of the E. coli DNA gyrase B subunit. preprints.org For instance, one particular pyrido-triazine compound (compound 9) demonstrated a potent suppression impact on E. coli DNA gyrase B, with an IC50 value of 9.80 µM, which was comparable to the reference drug ciprofloxacin. mdpi.comdigitellinc.com

Cyclin-Dependent Kinase 2 (CDK2) Inhibition : Hybrid structures combining benzofuran and piperazine (B1678402) have been designed as novel type II inhibitors of CDK2, a key regulator of the cell cycle. nih.govresearchgate.net Biological evaluations showed that these compounds possess potent CDK2 inhibitory activity, with some derivatives exhibiting IC50 values as low as 40.91 nM, which is more potent than the reference standard staurosporine (B1682477) (IC50 = 56.76 nM). nih.govresearchgate.net

Enzyme TargetBenzofuran Derivative ClassReported IC50 ValuesReference Compound
SIRT2Benzyl sulfone/sulfoxide benzofurans3.81 µM to 95.21 µMTenovin-6 (15.32 µM)
DNA Gyrase B (E. coli)Benzofuran-pyrazole hybrids9.80 µMCiprofloxacin (8.03 µM)
CDK2Benzofuran-piperazine hybrids40.91 nM to 322.1 nMStaurosporine (56.76 nM)

The pharmacological profiles of benzofuran derivatives are also defined by their interactions with various cellular receptors.

Serotonin (B10506) (5-HT) Receptors : Psychoactive benzofurans, such as 5-APB and 6-APB, have been shown to interact with serotonin transporters and receptors. nih.gov These compounds inhibit the uptake of serotonin and act as partial agonists at 5-HT2A and 5-HT2B receptors. nih.gov Other novel benzofuran derivatives have been developed to possess dual affinity for the serotonin transporter and the 5-HT1A receptor, indicating their potential in modulating serotonergic neurotransmission. nih.gov

Opioid Receptors : The addition of a benzofuran moiety to certain fused-ring opioids has been shown to confer selectivity for the delta-opioid receptor. nih.gov In vitro binding assays demonstrated that these derivatives have high affinity for the delta-opioid receptor, significantly lower potency at the mu-binding site, and the least effectiveness at the kappa-site. nih.gov

Cannabinoid Receptors : 2,3-Dihydro-1-benzofuran derivatives have been designed as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). nih.gov Ligand-receptor interaction modeling suggests that specific substitutions on the benzofuran ring are crucial for affinity and selectivity, with key interactions occurring within the aromatic pocket of the receptor. nih.gov

Receptor TargetBenzofuran Derivative ClassObserved Interaction
Serotonin Receptors (5-HT2A, 5-HT2B, 5-HT1A)Psychoactive benzofurans (e.g., 5-APB)Partial Agonism / Dual Affinity
Opioid Receptors (delta-selective)Naloxone/Oxymorphone benzofuransHigh-affinity binding, conferring selectivity
Cannabinoid Receptor 2 (CB2)2,3-Dihydro-1-benzofuransPotent and selective agonism

The stability and specificity of the interaction between benzofuran ligands and their biological targets are determined by the intricate network of intermolecular forces at the binding site.

Hydrogen Bonding : Hydrogen bonds are critical for the binding of benzofuran derivatives. researchgate.net In silico studies of benzofuran-1,2,3-triazole hybrids targeting the EGFR receptor identified key hydrogen bonds with residues such as Thr766 and Asp831. The ability of a molecule to form hydrogen bonds is a crucial factor in regulating protein-ligand binding affinity by minimizing competition with water. nih.gov Computational studies have visualized the potential for both inter- and intra-molecular hydrogen bonding of the 1-benzofuran structure. researchgate.net

Hydrophobic Interactions : Halogen substitutions on the benzofuran ring, particularly at the para position, are more likely to form favorable hydrophobic interactions, thereby increasing the potency of the compounds. nih.gov The substitution of a phenyl ring with a halogen is considered beneficial due to its hydrophobic nature, which can enhance cytotoxic properties. nih.gov Studies on the binding of benzofuran derivatives to bovine serum albumin (BSA) revealed that hydrophobic interactions with residues like Leu-189 and Ile-455 contribute to the binding within the protein's hydrophobic pocket. mdpi.com The interplay between hydrogen bonding and hydrophobic interactions is essential for the high-affinity binding observed in many benzofuran-protein complexes. researchgate.net

Investigation of Cellular Pathways and Biochemical Mechanisms

The interaction of benzofuran compounds at a molecular level translates into the modulation of various cellular pathways and biochemical mechanisms. Many benzofuran compounds have been found to exhibit a range of biological activities, including anti-tumor, antibacterial, and anti-oxidative effects. nih.govrsc.orgrsc.org

A synthetic derivative of benzofuran lignan (B3055560) has been shown to induce apoptosis in p53-positive cells. nih.gov This compound was found to cause G2/M cell cycle arrest through a p53-dependent pathway, increasing the levels of p21, p27, and cyclin B. nih.gov Other studies have shown that benzene-sulfonamide-based benzofuran derivatives can inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the progression of p53-independent malignant cancers. nih.gov Furthermore, certain psychoactive benzofurans act as indirect monoamine agonists, interacting with transporters to release monoamines like serotonin, norepinephrine, and dopamine. nih.gov

Protein-Ligand Complex Studies and Co-crystallization (If Applicable)

Determining the three-dimensional structure of a protein-ligand complex is essential for understanding the precise molecular interactions and for structure-based drug design. Co-crystallization, where a protein is crystallized in the presence of its ligand, is a primary method for obtaining these structures. nih.govnih.gov

While specific co-crystallization data for Benzofuran-5-ylmethanamine hydrochloride is not publicly available, studies on other benzofuran derivatives have been successful. In a fragment-based drug design approach, a series of benzofuran analogues were developed as inhibitors of E. coli DsbA. mdpi.com X-ray crystallography revealed that these analogues bind in the hydrophobic groove of the enzyme. mdpi.com The successful solving of co-crystal structures was highly correlated with compounds that passed multiple ligand-detected NMR experiments, which confirmed their binding. mdpi.com This underscores the feasibility and importance of co-crystallization studies for elucidating the binding modes of benzofuran-based ligands.

Role of Benzofuran 5 Ylmethanamine Hydrochloride As a Key Chemical Scaffold in Academic and Applied Research

Building Block in Organic Synthesis and Pharmaceutical Intermediates

The utility of Benzofuran-5-ylmethanamine hydrochloride as a foundational building block lies in the high reactivity of its primary amine. This functional group serves as a versatile handle for constructing more complex molecules through various chemical transformations, such as acylation, alkylation, and condensation reactions. Its role is particularly significant in the synthesis of pharmaceutical intermediates, which are the stepping stones to creating final active pharmaceutical ingredients (APIs). acs.orgnih.gov

Researchers leverage this scaffold to introduce the benzofuran (B130515) moiety into larger molecular frameworks designed to interact with specific biological targets. For example, in the development of novel histamine (B1213489) H3 receptor antagonists, the 5-(aminomethyl)benzofuran core is a key structural element. nih.govacs.org The amine group allows for the coupling of different aromatic or heterocyclic rings, enabling the exploration of structure-activity relationships (SAR). In one such study, coupling various nitropyridine derivatives to the amine of the benzofuran scaffold led to the discovery of compounds with sub-nanomolar binding affinities, representing a significant improvement in potency over previous candidates. nih.gov This demonstrates how this compound can be systematically derivatized to fine-tune the pharmacological properties of a lead compound, underscoring its importance in the iterative process of drug design and development. chimicatechnoacta.ruresearchgate.netsemanticscholar.org

Design and Synthesis of Novel Heterocyclic Systems and Libraries

The aminomethyl group of the benzofuran scaffold is an ideal starting point for constructing novel heterocyclic systems and generating diverse chemical libraries for high-throughput screening. researchgate.net The nucleophilic nature of the amine allows it to participate in a wide range of cyclization and condensation reactions to form new rings fused to or appended from the benzofuran core.

For instance, benzofuran derivatives are used as precursors for synthesizing a variety of heterocyclic structures, including thiazoles, pyrazoles, and piperazines. researchgate.nettandfonline.comsciencepublishinggroup.com A common strategy involves reacting a benzofuran precursor, such as 2-bromoacetylbenzofuran, with thioamides or thioureas to construct thiazole (B1198619) rings. mdpi.comresearchgate.net Similarly, reacting Benzofuran-5-ylmethanamine with appropriate bifunctional reagents can lead to the formation of new heterocyclic systems. This approach was effectively used to create novel cyclin-dependent kinase 2 (CDK2) inhibitors by hybridizing the benzofuran scaffold with piperazine (B1678402), linked to various aromatic tails like semicarbazide (B1199961) or acylhydrazone. tandfonline.com The ability to systematically generate a large number of related but structurally distinct molecules (a compound library) is crucial for discovering new bioactive agents. researchgate.netmdpi.com The benzofuran-methanamine scaffold provides a reliable and efficient platform for such explorations in medicinal chemistry.

Contributions to Chemical Probe Development

A chemical probe is a highly selective small molecule used as a tool to study the function of a specific protein or pathway in a biological system. The benzofuran scaffold is integral to the development of numerous such probes due to its favorable properties for binding to enzyme active sites and receptor pockets. bohrium.comnih.gov Derivatives of this compound can be tailored to create potent and selective inhibitors for various therapeutic targets.

Research has shown that benzofuran-based compounds can effectively inhibit a range of enzymes implicated in disease:

Lysine-Specific Demethylase 1 (LSD1): Piperazine-based benzofuran derivatives have been identified as potent inhibitors of LSD1, an enzyme overexpressed in many cancers. The most potent of these compounds exhibited an IC50 value of 0.065 μM. nih.gov

Sirtuin 2 (SIRT2): A series of benzofuran derivatives featuring benzyl (B1604629) sulfoxide (B87167) or benzyl sulfone scaffolds were synthesized and found to be selective inhibitors of SIRT2, a target for neurodegenerative diseases and cancer. mdpi.com

Enzymes in Alzheimer's Disease: The benzofuran ring is a valuable pharmacophore for developing agents that can inhibit acetylcholinesterase (AChE) and β-secretase (BACE-1), two key enzymes in the pathology of Alzheimer's disease. nih.govacs.org

Cyclin-Dependent Kinase 2 (CDK2): As mentioned previously, benzofuran-piperazine hybrids have been developed as potent type II inhibitors of CDK2, a crucial regulator of the cell cycle and a target for cancer therapy. tandfonline.com

The development of these specific inhibitors allows researchers to probe the biological roles of these enzymes, validate them as drug targets, and provide lead structures for future therapeutic development. nih.gov

Green Chemistry and Sustainable Synthesis Approaches for Benzofuran Scaffolds

The synthesis of the core benzofuran ring system has been an area of intense research, with a growing emphasis on green and sustainable chemistry principles. These modern approaches aim to reduce waste, avoid harsh reagents and heavy metals, and improve energy efficiency compared to traditional methods. bohrium.comresearchgate.net

Several innovative and environmentally benign strategies have been developed:

Catalyst-Free Synthesis: Methods have been reported that avoid the use of metal catalysts altogether. One such approach involves the reaction between hydroxyl-substituted aryl alkynes and sulfur ylides, proceeding through nucleophilic addition and subsequent cyclization. nih.gov Another catalyst-free method utilizes a base-mediated intramolecular cyclization of o-bromobenzylvinyl ketones. acs.org

Base-Catalyzed Reactions: Simple and readily available bases like triethylamine (B128534) and potassium tert-butoxide can be used to catalyze the formation of the benzofuran ring, offering a transition-metal-free alternative. nih.gov

Use of Greener Solvents: Researchers have employed eco-friendly deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, which are biodegradable and can stabilize polar intermediates, often accelerating reaction rates. nih.govacs.org

Visible-Light-Mediated Catalysis: Harnessing visible light as an energy source provides a sustainable way to drive chemical reactions, often under mild conditions. This has been applied to the synthesis of benzofurans from disulfides and enynes. nih.gov

Table 1: Comparison of Green Synthesis Approaches for Benzofuran Scaffolds html

Emerging Research Methodologies and Future Trajectories for Benzofuran 5 Ylmethanamine Hydrochloride Studies

Automation in Synthetic Chemistry and High-Throughput Synthesis

The synthesis of benzofuran (B130515) derivatives is increasingly benefiting from automation and high-throughput techniques. These approaches enable the rapid generation of large libraries of compounds, which is crucial for screening and identifying molecules with desired properties.

Automated Synthesis Platforms: Robotic systems are being employed to perform multi-step syntheses of benzofuran analogues. These platforms can handle precise reagent dispensing, temperature control, and reaction workups, minimizing human error and increasing reproducibility. This allows for the systematic exploration of a wide range of substituents on the benzofuran core.

High-Throughput Screening (HTS): By combining automated synthesis with HTS, researchers can quickly evaluate the biological activity or material properties of thousands of benzofuran derivatives. Methodologies such as microwave-assisted synthesis significantly shorten reaction times, making them highly compatible with high-throughput workflows. nih.govnih.gov The goal is to create structurally diverse collections of these compounds for extensive screening campaigns. mdpi.comchemrxiv.org

Flow Chemistry: Continuous flow reactors offer another avenue for the automated synthesis of Benzofuran-5-ylmethanamine hydrochloride. In flow chemistry, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the intricate details of chemical reactions is fundamental to optimizing synthetic routes. Advanced spectroscopic techniques are now enabling researchers to monitor the synthesis of benzofuran derivatives in real-time, providing unprecedented insights into reaction kinetics and mechanisms.

In-situ Monitoring: Techniques such as Process Analytical Technology (PAT) are being integrated into synthetic chemistry. mdpi.com Real-time monitoring allows for the immediate detection of reaction intermediates, byproducts, and the point of reaction completion, leading to improved process control and understanding. rsc.org

Novel Spectroscopic Methods: Several advanced techniques are particularly well-suited for real-time analysis:

Time-Resolved Infrared (TRIR) Spectroscopy: This technique can track the concentration of reactants, intermediates, and products throughout a reaction by monitoring their unique vibrational frequencies on ultrafast timescales. numberanalytics.comnumberanalytics.com

Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman is highly effective for in-line monitoring, as it is non-destructive and often requires no sample preparation. mdpi.com

Online Nuclear Magnetic Resonance (NMR) Spectroscopy: By flowing the reaction mixture through an NMR spectrometer, chemists can obtain detailed structural information about the species present at any given moment, which is invaluable for mechanistic studies. rsc.org

Hyperspectral Imaging: This method captures a wide spectrum of light for each pixel in an image, providing detailed spatial and spectral information about the composition of a reaction mixture. spectroscopyonline.com

The table below summarizes some of the advanced spectroscopic techniques being applied for real-time reaction monitoring.

TechniquePrincipleApplication in Benzofuran Synthesis
Time-Resolved IR (TRIR) Measures changes in infrared absorption over time.Monitoring the formation and consumption of functional groups to determine reaction kinetics. numberanalytics.com
Raman Spectroscopy Analyzes inelastic scattering of monochromatic light.In-line, non-destructive monitoring of molecular vibrations to track reaction progress. mdpi.com
Online NMR Measures nuclear magnetic resonance in a continuous flow.Detailed structural elucidation of intermediates and byproducts for mechanistic investigation. rsc.org
2D-IR Spectroscopy Correlates different vibrational modes.Provides detailed insights into molecular interactions and structural changes during a reaction. numberanalytics.com

Application of Machine Learning and Artificial Intelligence in Scaffold Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of medicinal chemistry and materials science by enabling the rapid, in-silico design and property prediction of novel molecules.

Predictive Modeling: ML algorithms, such as random forests and support vector machines, can be trained on existing data from known benzofuran derivatives. mdpi.commdpi.com These models can then predict various properties of new, hypothetical compounds, including their biological activity, toxicity, and physicochemical characteristics like absorption, distribution, metabolism, and excretion (ADME). mdpi.com This predictive power helps prioritize the synthesis of the most promising candidates, saving significant time and resources.

Scaffold Hopping and de Novo Design: AI can be used to design entirely new benzofuran-based scaffolds with desired functionalities. By learning the underlying principles of molecular interactions, generative models can propose novel structures that are likely to be active against a specific biological target or possess certain material properties.

Reaction Optimization: AI can also be applied to predict the optimal conditions for synthesizing this compound and its derivatives. By analyzing vast datasets of chemical reactions, ML models can suggest the best catalysts, solvents, and temperatures to maximize yield and minimize byproducts.

Novel Catalytic Systems for this compound Functionalization

The development of novel catalytic systems is a cornerstone of modern organic synthesis, offering more efficient, selective, and sustainable methods for constructing and modifying complex molecules like this compound.

Transition-Metal Catalysis: The functionalization of the benzofuran core has been significantly advanced by the use of various transition metals.

Palladium (Pd): Palladium catalysts are widely used for C-H activation and cross-coupling reactions (like Sonogashira and Suzuki), allowing for the introduction of diverse aryl and heteroaryl substituents onto the benzofuran scaffold. mdpi.comorganic-chemistry.org

Copper (Cu): Copper-based catalysts are effective for intramolecular C-O coupling and are often used in combination with other metals like palladium. organic-chemistry.orgnih.gov

Nickel (Ni): As a more earth-abundant and cost-effective alternative to palladium, nickel catalysts are gaining prominence for intramolecular nucleophilic additions and other coupling reactions in benzofuran synthesis. organic-chemistry.orgnih.govthieme.de

Ruthenium (Ru): Ruthenium catalysts have shown efficacy in cycloisomerization reactions to form the benzofuran ring system. organic-chemistry.orgnih.gov

Catalyst-Free Synthesis: In a push towards greener chemistry, researchers are also exploring catalyst-free reaction pathways, which rely on the inherent reactivity of the starting materials under specific conditions, often involving reagents like hypervalent iodine. organic-chemistry.orgnih.gov

The following table highlights various catalytic systems used in the synthesis of benzofuran derivatives.

Catalyst TypeMetalExample ReactionReference
Transition MetalPalladium (Pd)C-H Arylation, Sonogashira Coupling mdpi.comorganic-chemistry.org
Transition MetalCopper (Cu)Coupling/Cyclization of Alkynes organic-chemistry.orgnih.gov
Transition MetalNickel (Ni)Intramolecular Nucleophilic Addition nih.govthieme.de
Transition MetalRuthenium (Ru)Ring-Closing Metathesis, Cycloisomerization organic-chemistry.orgnih.gov
Non-MetalBrønsted AcidAcid-catalyzed Cyclization nih.gov
Catalyst-FreeN/AHypervalent Iodine-Mediated Cyclization organic-chemistry.orgnih.gov

Interdisciplinary Research Avenues in Chemical Biology and Material Science

The unique structural and electronic properties of the benzofuran scaffold make it an attractive candidate for exploration in fields beyond traditional medicinal chemistry.

Chemical Biology: this compound and its derivatives can serve as valuable tools in chemical biology. They can be developed as molecular probes to investigate biological pathways or as ligands to study protein-protein interactions. Their inherent biological activities, including anticancer and antimicrobial properties, make them excellent starting points for the development of new therapeutic agents. nih.govresearchgate.netnih.gov The benzofuran moiety is a key component in many biologically active natural and synthetic compounds. nih.gov

Material Science: The fused aromatic ring system of benzofuran suggests potential applications in material science. Derivatives could be investigated for their use in:

Organic Electronics: As components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), where conjugated systems are essential.

Sensors: Functionalized benzofurans could be designed to selectively bind to specific analytes, leading to a detectable change in fluorescence or color, forming the basis of chemical sensors.

Photochemical Systems: The photophysical properties of benzofuran derivatives could be harnessed for applications in photochemical energy storage or as photostabilizers. mdpi.com

The convergence of synthetic chemistry with biology and material science will undoubtedly uncover novel applications for this compound, expanding its scientific and technological importance.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Benzofuran-5-ylmethanamine hydrochloride, and how can purity (>98%) be ensured?

  • Methodology :

  • Synthesis : Use O-arylhydroxylamine hydrochlorides with ketones in the presence of methanesulfonic acid, as demonstrated in benzofuran synthesis protocols . Adapt conditions (e.g., temperature, solvent) for the target compound.
  • Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, chloroform:methanol gradients).
  • Quality Control : Validate purity via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) and NMR (¹H/¹³C). Batch-specific Certificates of Analysis (COA) should confirm >98% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Structural Confirmation : Use ¹H NMR (DMSO-d₆, 400 MHz) for amine protons (δ 2.8–3.2 ppm) and benzofuran aromatic signals (δ 6.8–7.5 ppm). FT-IR confirms NH stretches (~3300 cm⁻¹) and C-O-C benzofuran linkages (~1250 cm⁻¹).
  • Quantitative Analysis : RP-HPLC with UV detection (λ = 254 nm). Calibrate against a reference standard (e.g., 5-MAPB hydrochloride) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • First Aid : For skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention if symptoms persist .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How to design in vitro experiments to evaluate its pharmacological activity as a serotonin receptor modulator?

  • Methodology :

  • Receptor Binding Assays : Use radioligand displacement (e.g., [³H]5-HT for 5-HT₂A/5-HT₂B receptors). Compare IC₅₀ values against controls like 5-APB .
  • Functional Assays : Measure cAMP accumulation in HEK-293 cells transfected with human 5-HT receptors. Include positive (e.g., LSD) and negative controls.
  • Data Interpretation : Address interspecies variability by testing across human and rodent receptor isoforms .

Q. How to resolve contradictions in reported EC₅₀ values across different studies?

  • Methodology :

  • Experimental Variables : Standardize cell lines (e.g., CHO vs. HEK-293), buffer pH, and incubation times.
  • Statistical Analysis : Apply ANOVA with post-hoc tests to compare datasets. Use meta-analysis tools (e.g., RevMan) to assess heterogeneity .
  • Replication : Validate results across independent labs using identical reference standards .

Q. What strategies optimize RP-HPLC method development for quantifying trace impurities?

  • Methodology :

ParameterCondition
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile Phase0.1% TFA in water:acetonitrile (70:30)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume20 µL
  • Validation : Assess linearity (R² > 0.999), LOD/LOQ (0.1 µg/mL), and accuracy (spiked recovery 98–102%) .

Q. How to assess stability under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24 hrs. Monitor degradation via HPLC.
  • Long-Term Stability : Store at -20°C (lyophilized) or 4°C (solution in DMSO). Avoid repeated freeze-thaw cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.